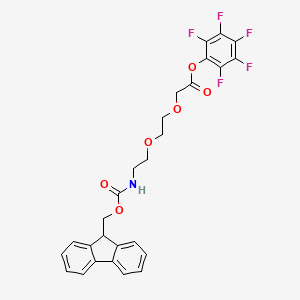![molecular formula C16H18N4O2S B2404991 1-Cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one CAS No. 2248876-42-6](/img/structure/B2404991.png)
1-Cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one is a synthetic organic compound with a complex structure featuring a cyclopropyl group, a triazole ring, and an azetidinone core. This compound's unique configuration contributes to its potential biological and chemical applications, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one typically involves several key steps:
Formation of the Triazole Ring: : The 1,2,4-triazole ring can be synthesized using a cyclization reaction involving hydrazines and carboxylic acids under acidic or basic conditions.
Attachment of the Hydroxyphenyl Group:
Sulfanylmethyl Substitution: : The attachment of the sulfanylmethyl group requires a nucleophilic substitution reaction, utilizing thiol-containing compounds.
Cyclopropyl and Azetidinone Formation: : The cyclopropyl group can be introduced via cyclopropanation of an olefin precursor, while the azetidinone ring is typically formed through an intramolecular cyclization reaction.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions for large-scale synthesis. This includes using efficient catalysts, controlled temperatures, and pressure conditions to ensure high yields and purity. Solvent selection and purification techniques are also critical to the industrial synthesis process.
化学反応の分析
Types of Reactions
1-Cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one undergoes various chemical reactions:
Oxidation: : Can be oxidized to introduce more functional groups or alter existing ones.
Reduction: : Reduction reactions can modify the azetidinone or triazole rings.
Substitution: : Nucleophilic and electrophilic substitution reactions are common, especially involving the sulfanylmethyl group.
Common Reagents and Conditions
Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Conditions typically involve strong nucleophiles like sodium methoxide (NaOMe) or electrophiles like alkyl halides.
Major Products Formed
Oxidation: : Hydroxylated derivatives.
Reduction: : Reduced azetidinone or triazole compounds.
Substitution: : Various substituted derivatives depending on the nucleophile/electrophile used.
科学的研究の応用
This compound has significant applications in various fields:
Chemistry: : Used as a building block for more complex molecules.
Medicine: : Investigated for its potential therapeutic properties, including antimicrobial and antitumor activities.
Industry: : Utilized in the synthesis of specialty chemicals and intermediates.
作用機序
The compound exerts its effects through various molecular targets and pathways:
Molecular Targets: : Includes enzymes, receptors, and nucleic acids.
Pathways Involved: : Can modulate biochemical pathways such as signal transduction, enzyme inhibition, and gene expression.
類似化合物との比較
Compared to other similar compounds, 1-Cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one stands out due to its unique structural combination of a cyclopropyl group, triazole ring, and azetidinone core. Similar compounds might include:
1-Cyclopropyl-3-methylazetidin-2-one: : Lacks the triazole ring and hydroxyphenyl group.
3-[[5-(2-Hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one: : Does not have the cyclopropyl group.
This detailed analysis offers a comprehensive understanding of this compound, covering its preparation, reactions, applications, mechanisms, and comparisons.
特性
IUPAC Name |
1-cyclopropyl-3-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]-3-methylazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-16(8-20(14(16)22)10-6-7-10)9-23-15-17-13(18-19-15)11-4-2-3-5-12(11)21/h2-5,10,21H,6-9H2,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKKPZTVWGKPKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2CC2)CSC3=NNC(=N3)C4=CC=CC=C4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2404912.png)


![N-([2,4'-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2404917.png)
![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2404918.png)
![6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2404919.png)

![Tricyclo[3.2.1.02,4]octane-6-carbaldehyde](/img/structure/B2404922.png)


![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2404929.png)
